

# Application Notes: C14TKL-1 in Metabolic Research

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## Compound of Interest

Compound Name: **C14TKL-1**

Cat. No.: **B1159357**

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## Introduction

**C14TKL-1** is a novel, potent, and selective small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a highly conserved NAD<sup>+</sup>-dependent protein deacetylase that is a key regulator of cellular metabolism and energy homeostasis.<sup>[1][2][3]</sup> By deacetylating a wide range of protein targets, including transcription factors and enzymes, SIRT1 modulates critical pathways involved in glucose and lipid metabolism, mitochondrial biogenesis, and cellular stress responses.<sup>[3][4]</sup> Dysregulation of SIRT1 activity has been implicated in various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).<sup>[1]</sup> As a SIRT1 activator, **C14TKL-1** presents a promising therapeutic agent for these conditions.

## Mechanism of Action

**C14TKL-1** functions as an allosteric activator of SIRT1, enhancing its catalytic efficiency.<sup>[5]</sup> This activation leads to the deacetylation of key downstream targets involved in metabolic regulation. Notably, **C14TKL-1** promotes the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ) and Forkhead box protein O1 (FOXO1).<sup>[2][6]</sup>

- PGC-1 $\alpha$  deacetylation stimulates mitochondrial biogenesis and enhances fatty acid oxidation.<sup>[2][3]</sup>
- FOXO1 deacetylation influences gluconeogenesis and improves insulin sensitivity.<sup>[2][6]</sup>

The activation of SIRT1 by **C14TKL-1** initiates a signaling cascade that ultimately improves cellular energy metabolism and protects against metabolic stress.

## Applications in Metabolic Research

### 1. Type 2 Diabetes and Insulin Resistance:

**C14TKL-1** has demonstrated significant potential in the study and potential treatment of type 2 diabetes. By activating SIRT1, it enhances insulin sensitivity in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.<sup>[3]</sup> In preclinical models, treatment with SIRT1 activators has been shown to lower blood glucose levels and improve glucose tolerance.<sup>[7]</sup>

### 2. Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD):

The role of **C14TKL-1** in promoting fatty acid oxidation makes it a valuable tool for research into obesity and NAFLD.<sup>[2][3]</sup> SIRT1 activation by **C14TKL-1** can lead to a reduction in hepatic steatosis (fatty liver) and an improvement in lipid profiles.<sup>[3][6]</sup>

### 3. Mitochondrial Dysfunction:

By promoting PGC-1 $\alpha$ -mediated mitochondrial biogenesis, **C14TKL-1** can be utilized to investigate and potentially ameliorate conditions associated with mitochondrial dysfunction.<sup>[4]</sup> Enhanced mitochondrial function can lead to improved cellular respiration and reduced oxidative stress.

## Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo efficacy of **C14TKL-1**.

Table 1: In Vitro Activity of **C14TKL-1**

Parameter	Value
SIRT1 Activation (EC50)	0.5 $\mu$ M
PGC-1 $\alpha$ Deacetylation (EC50)	1.2 $\mu$ M
Mitochondrial Biogenesis (Fold Increase at 5 $\mu$ M)	2.5-fold

Table 2: In Vivo Efficacy of **C14TKL-1** in a Diet-Induced Obesity Mouse Model

Parameter	Vehicle Control	<b>C14TKL-1 (10 mg/kg)</b>
Fasting Blood Glucose (mg/dL)	185 ± 15	120 ± 10
Glucose AUC in OGTT (mg·min/dL)	30,000 ± 2,500	18,000 ± 1,800
Liver Triglycerides (mg/g tissue)	15.2 ± 2.1	8.5 ± 1.5

## Experimental Protocols

### Protocol 1: In Vitro SIRT1 Activity Assay

This protocol is designed to measure the direct effect of **C14TKL-1** on SIRT1 enzymatic activity using a fluorometric assay.<sup>[8][9]</sup>

#### Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine)
- NAD<sup>+</sup>
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution
- **C14TKL-1**
- 96-well black microplate
- Fluorometric plate reader

#### Procedure:

- Prepare a serial dilution of **C14TKL-1** in assay buffer.
- In a 96-well plate, add 25  $\mu$ L of assay buffer, 10  $\mu$ L of NAD+, and 5  $\mu$ L of the **C14TKL-1** dilution.
- Add 10  $\mu$ L of the SIRT1 enzyme to each well.
- Initiate the reaction by adding 10  $\mu$ L of the fluorogenic SIRT1 substrate.
- Incubate the plate at 37°C for 45 minutes.
- Stop the reaction and develop the fluorescent signal by adding 50  $\mu$ L of developer solution.
- Incubate for an additional 30 minutes at 37°C.
- Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

### Protocol 2: Western Blot for PGC-1 $\alpha$ Acetylation

This protocol describes the measurement of PGC-1 $\alpha$  acetylation in cells treated with **C14TKL-1**.[10][11]

#### Materials:

- Cell culture reagents
- **C14TKL-1**
- Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
- Antibodies: anti-acetylated-lysine, anti-PGC-1 $\alpha$ , and a loading control (e.g., anti- $\beta$ -actin)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

**Procedure:**

- Culture cells to 70-80% confluence.
- Treat cells with varying concentrations of **C14TKL-1** for a specified time.
- Lyse the cells and collect the protein lysate.
- Perform immunoprecipitation for PGC-1 $\alpha$ .
- Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-acetylated-lysine antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-PGC-1 $\alpha$  antibody to determine the total amount of PGC-1 $\alpha$ .

**Protocol 3: Mitochondrial Biogenesis Assay**

This protocol quantifies changes in mitochondrial mass in response to **C14TKL-1** treatment.

[\[12\]](#)[\[13\]](#)

**Materials:**

- Cell culture reagents
- **C14TKL-1**

- MitoTracker Green FM dye
- Hoechst 33342 (for nuclear staining)
- Formaldehyde
- PBS
- Fluorescence microscope or high-content imaging system

**Procedure:**

- Seed cells in a 96-well imaging plate.
- Treat cells with **C14TKL-1** for 24-48 hours.
- Incubate cells with MitoTracker Green FM (100 nM) for 30 minutes at 37°C.
- Stain the nuclei with Hoechst 33342 (2 µg/mL) for 10 minutes.
- Wash the cells with PBS and fix with 4% formaldehyde.
- Acquire images using a fluorescence microscope or a high-content imager.
- Quantify the total mitochondrial fluorescence intensity per cell.

**Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)**

This protocol assesses the effect of **C14TKL-1** on glucose tolerance in a diet-induced obesity mouse model.[14][15][16]

**Materials:**

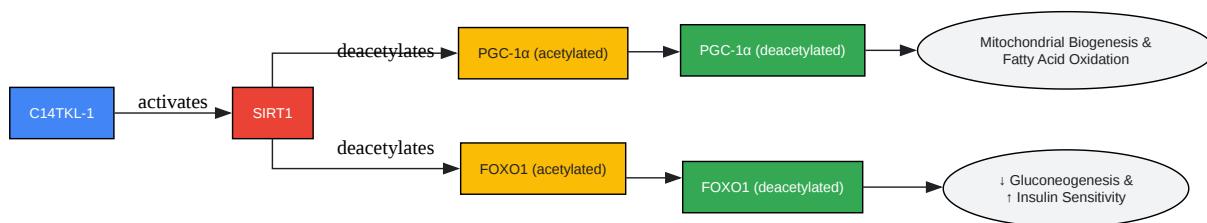
- Diet-induced obese mice
- **C14TKL-1** formulation for oral gavage
- Glucose solution (2 g/kg body weight)

- Glucometer and test strips
- Blood collection supplies

Procedure:

- Acclimate the mice and administer **C14TKL-1** or vehicle daily via oral gavage for 2-4 weeks.
- Fast the mice for 6 hours before the OGTT.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Administer the glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC).

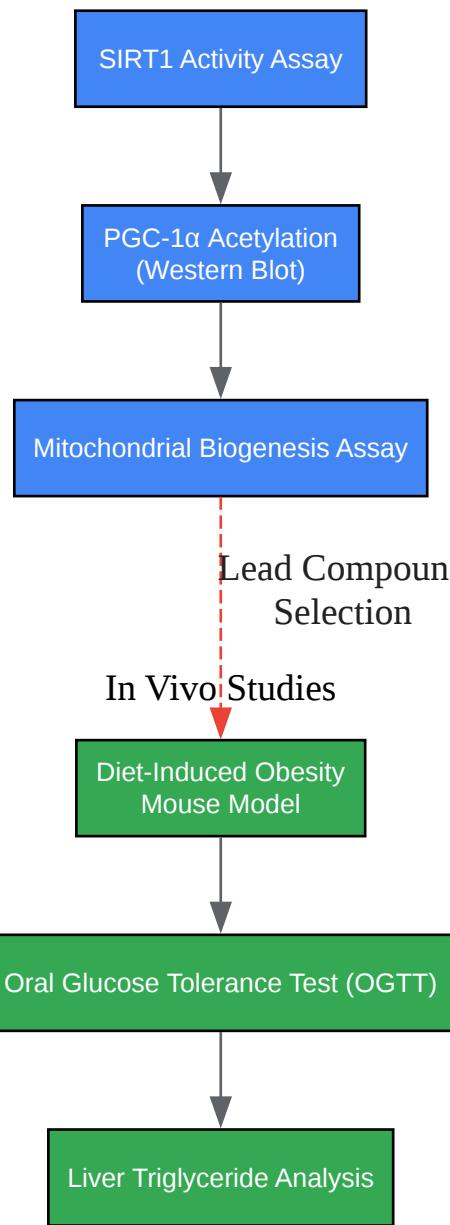
## Visualizations



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Caption: **C14TKL-1** signaling pathway in metabolic regulation.

## In Vitro Studies

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Caption: Experimental workflow for evaluating **C14TKL-1**.

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